molecular formula C12H14N2O2S B3092440 Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate CAS No. 1227954-82-6

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate

Cat. No.: B3092440
CAS No.: 1227954-82-6
M. Wt: 250.32 g/mol
InChI Key: YCCIGKWUYQYING-UHFFFAOYSA-N
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Description

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate (CAS No: 1227954-82-6) is a high-purity chemical compound with a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol . This molecule features a hybrid structure combining pyrrole and thiazole heterocycles, making it a valuable intermediate in medicinal chemistry and drug discovery research. The core research value of this compound lies in its 2-methyl-1,3-thiazol-4-yl moiety. The thiazole ring is a privileged scaffold in medicinal chemistry due to its aromaticity, conferred by a sulfur atom and a lone pair of electrons meeting the Hückel rule for a stable π-system . Thiazole-containing compounds are known to exhibit a wide spectrum of biological activities by interacting with various enzymes and receptors in physiological systems . This compound serves as a critical synthon for designing novel therapeutic agents targeting pathological conditions such as cancer, infectious diseases, and central nervous system disorders, as demonstrated by FDA-approved thiazole drugs like ritonavir (antiretroviral), dasatinib (antineoplastic), and febuxostat (anti-gout) . As a building block, this ester is particularly useful for further synthetic modifications; the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives, while the thiazole ring offers sites for electrophilic and nucleophilic reactions . Researchers can utilize this compound in the synthesis of complex molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor for developing potential pharmacologically active compounds. This product is provided as a neat solid. It is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated environment. Store in a well-closed container, protected from light, in a cool and dry place.

Properties

IUPAC Name

methyl 2-[1-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-13-10(7-17-8)11-5-4-9(14(11)2)6-12(15)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCIGKWUYQYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(N2C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182149
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-82-6
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester compound during the early stages of synthesis . This is followed by further reactions to introduce the pyrrole and thiazole rings under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate has demonstrated antimicrobial properties. Research indicates that thiazole derivatives exhibit potent activity against various bacterial strains. The thiazole moiety is known for its role in enhancing the bioactivity of compounds, making them effective against resistant strains of bacteria .

Anti-inflammatory Properties
Studies have shown that compounds containing thiazole and pyrrole rings can exhibit anti-inflammatory effects. The incorporation of these groups into methyl acetate derivatives may lead to the development of new anti-inflammatory agents. A study highlighted that thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Cancer Research
The compound's structure suggests potential applications in cancer therapy. Thiazole and pyrrole derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound could be further investigated for its cytotoxic effects on various cancer cell lines .

Material Science

Polymer Synthesis
this compound can serve as a monomer in the synthesis of polymers with specialized properties. The unique functional groups within the compound allow for the creation of materials with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating thiazole and pyrrole units has shown promising results in improving material performance under stress .

Nanotechnology
In nanotechnology, this compound can be utilized for the functionalization of nanoparticles. Its ability to bind with metal ions makes it a suitable candidate for creating hybrid materials that exhibit unique electronic and optical properties. This application is particularly relevant in the development of sensors and drug delivery systems .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains .
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines .
Cancer ResearchInduces apoptosis in cancer cells .
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength .
NanotechnologyFunctionalization for sensors and drug delivery .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, suggesting a potential new avenue for antibiotic development.

Case Study 2: Cancer Cell Apoptosis
In vitro studies on human cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers compared to untreated controls. Flow cytometry analysis showed an increase in early apoptotic cells, indicating that further research could lead to novel anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate involves its interaction with molecular targets in biological systems. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

Tolmetin Derivatives
  • Methyl 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate (Compound 3) Structure: Differs by replacing the thiazole with a 4-methylbenzoyl group. Activity: Tolmetin derivatives are anti-inflammatory agents, with the benzoyl group enhancing cyclooxygenase (COX) inhibition .
1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl Propionate
  • Structure : Features a propionate ester instead of acetate.
  • Relevance : Longer alkyl chains (e.g., propionate) may improve lipid solubility, influencing pharmacokinetics .

Thiazole-Substituted Analogs

Ethyl 2-(2-Amino-1,3-thiazol-4-yl)acetate (Compound 1)
  • Structure: Contains a 2-aminothiazole instead of 2-methylthiazole.
  • Synthesis : Used as a precursor for bi-heterocyclic propanamides, highlighting the versatility of thiazole-acetate frameworks in medicinal chemistry .
  • Key Difference: The 2-amino group may participate in hydrogen bonding, whereas the 2-methyl group in the target compound could enhance hydrophobic interactions .
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
  • Structure : Thiazole linked to a benzoic acid.
  • Properties : Melting point (139.5–140°C) and molecular weight (219.26 g/mol) provide benchmarks for comparing thermal stability and solubility with the target compound .

Pharmacologically Active Thiazole Derivatives

MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine]
  • Activity : A metabotropic glutamate receptor 5 (mGlu5) antagonist with anxiolytic effects.
  • Structural Insight : The 2-methylthiazole moiety is critical for receptor binding, suggesting the target compound’s thiazole may similarly engage biological targets .
1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one
  • Relevance : Co-crystallized with TRIM24 PHD-bromodomain, demonstrating thiazole’s role in protein-ligand interactions .

Physical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 246.30* Methyl ester, 2-methylthiazole Predicted LogP ~2.5 (lipophilic)
Methyl 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate 271.32 Benzoyl, methyl ester Anti-inflammatory activity
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid 219.26 Carboxylic acid, thiazole mp 139.5–140°C

*Calculated using molecular formula C₁₁H₁₃N₂O₂S.

Biological Activity

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on:

  • Antitumor Activity
  • Antimicrobial Properties
  • Neuroprotective Effects

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The structure–activity relationship (SAR) indicates that the thiazole and pyrrole moieties play critical roles in enhancing cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15.4Induction of apoptosis through caspase activation
HeLa (Cervical)10.7Inhibition of cell cycle progression at G2/M phase
A549 (Lung)12.3Disruption of mitochondrial membrane potential

The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity, particularly against HeLa cells, suggesting its potential for further development as a chemotherapeutic agent .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against several pathogens.

Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies, particularly in treating resistant strains .

Neuroprotective Effects

The neuroprotective potential of the compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells through antioxidant mechanisms.

The compound reduces oxidative stress by:

  • Scavenging free radicals.
  • Enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

In vitro studies have shown that treatment with this compound significantly decreases neuronal cell death induced by oxidative stress .

Q & A

Q. What are the established synthetic routes for Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrrole-thiazole core via reactions between thioacetamide and α-bromoacetyl intermediates under reflux in acetic acid, as seen in analogous thiazole-containing compounds .
  • Esterification : Introduction of the methyl acetate group using sodium acetate as a base and acetic acid as a solvent, with reflux times of 3–5 hours to ensure completion .
  • Purification : Recrystallization from a DMF/acetic acid mixture to isolate the product, ensuring ≥95% purity .
    Critical conditions : Temperature control during cyclocondensation (to avoid side products) and stoichiometric excess of sodium acetate (to drive esterification) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

  • 1H NMR : Signals for the thiazole protons appear at 7.57–7.62 ppm, while pyrrole methyl groups resonate near 2.1–2.3 ppm. Methylene protons in alkylated derivatives (e.g., benzyl substituents) appear at 5.13–5.21 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 271.32 for C16H17NO3) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can synthetic yields be optimized, particularly in the formation of the pyrrole-thiazole core?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency, as observed in related heterocycle syntheses .
  • Solvent Optimization : Replacing acetic acid with polar aprotic solvents (e.g., DMF) could improve solubility of intermediates, reducing reaction time .
  • Microwave-Assisted Synthesis : Accelerates cyclocondensation steps, as demonstrated for analogous thiazole derivatives, achieving >80% yield in 30 minutes .

Q. What methodologies are used to evaluate the biological activity of this compound, and what are key findings?

  • Antimicrobial Assays : Disk diffusion or microbroth dilution (MIC) against Staphylococcus aureus and Candida albicans. Analogous compounds show MIC values of 12.5–25 µg/mL, surpassing metronidazole in activity .
  • Enzyme Inhibition Studies : Docking simulations (e.g., with α-glucosidase) highlight interactions between the thiazole ring and enzyme active sites, suggesting potential antidiabetic applications .

Q. How do structural modifications (e.g., alkylation of the pyrrole nitrogen) impact bioactivity?

  • Benzyl Substitution : 1-Benzyl derivatives exhibit reduced antimicrobial activity compared to the parent compound, likely due to steric hindrance .
  • Electron-Withdrawing Groups : Nitro or halogen substituents on the thiazole ring enhance activity by improving membrane permeability, as seen in SAR studies of similar molecules .

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice or reaction time)?

  • Systematic Parameter Screening : Design of experiments (DoE) to test variables (e.g., solvent polarity, temperature). For example, ethanol vs. acetic acid in cyclocondensation may lead to divergent intermediates .
  • Mechanistic Studies : In-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .

Methodological Challenges & Solutions

Q. Addressing Low Crystallinity in X-ray Diffraction Analysis

  • Co-Crystallization : Use of bulky counterions (e.g., picrate) to improve crystal packing, as applied to structurally complex heterocycles .
  • High-Resolution Data : SHELXL refinement against twinned data or high-symmetry space groups (e.g., P2₁/c) .

Q. Mitigating Side Reactions During Alkylation

  • Protecting Groups : Temporary protection of the pyrrole nitrogen with Boc groups prevents over-alkylation .
  • Low-Temperature Conditions : Slow addition of alkylating agents at 0–5°C minimizes polysubstitution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate

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